molecular formula C23H25N5O6 B020601 6'-Hydroxy Doxazosin CAS No. 102932-29-6

6'-Hydroxy Doxazosin

Cat. No.: B020601
CAS No.: 102932-29-6
M. Wt: 467.5 g/mol
InChI Key: CAWNIHKSMVDTKO-UHFFFAOYSA-N
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Description

6'-Hydroxy Doxazosin is a significant hepatic metabolite of Doxazosin, an alpha-1 adrenergic receptor antagonist used for hypertension and benign prostatic hyperplasia. This compound is formed in vivo primarily via cytochrome P450-mediated hydroxylation of the benzodioxan portion of the parent drug structure. Key Research Applications and Value: - Metabolite Profiling: Serves as a critical reference standard in bioanalytical studies for quantifying doxazosin metabolism and conducting pharmacokinetic assessments. - Mechanistic Studies: While the primary alpha-1 adrenergic antagonistic activity is attributed to the parent drug, doxazosin, this compound has been investigated for its unique secondary pharmacological properties. Research indicates that this metabolite possesses in vitro antioxidant and radical scavenging capabilities, demonstrating the ability to protect low-density lipoprotein (LDL) from oxidation. This makes it a compound of interest for exploring doxazosin's potential pleiotropic effects beyond its primary mechanism of action. Handling and Usage: This product is intended For Research Use Only and is not approved for diagnostic, therapeutic, or human use. Researchers should handle the compound with care, utilizing appropriate personal protective equipment. Specifications Parameter Detail CAS Number 102932-29-6 Molecular Formula C23H25N5O6 Molecular Weight 467.5 g/mol IUPAC Name [4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(6-hydroxy-2,3-dihydro-1,4-benzodioxin-3-yl)methanone Storage Typically recommended at 2-8°C

Properties

IUPAC Name

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(6-hydroxy-2,3-dihydro-1,4-benzodioxin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O6/c1-31-17-10-14-15(11-18(17)32-2)25-23(26-21(14)24)28-7-5-27(6-8-28)22(30)20-12-33-16-4-3-13(29)9-19(16)34-20/h3-4,9-11,20,29H,5-8,12H2,1-2H3,(H2,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAWNIHKSMVDTKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4COC5=C(O4)C=C(C=C5)O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10908129
Record name (7-Hydroxy-2,3-dihydro-1,4-benzodioxin-2-yl)[4-(4-imino-6,7-dimethoxy-3,4-dihydroquinazolin-2-yl)piperazin-1-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10908129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

467.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102932-29-6
Record name 7-Hydroxydoxazosin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102932296
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (7-Hydroxy-2,3-dihydro-1,4-benzodioxin-2-yl)[4-(4-imino-6,7-dimethoxy-3,4-dihydroquinazolin-2-yl)piperazin-1-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10908129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6'-HYDROXYDOXAZOSIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1U8GNC1CQL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Metabolism and Biotransformation of 6 Hydroxy Doxazosin

Enzymatic Biotransformation of Doxazosin (B1670899) to 6'-Hydroxy Doxazosin

The conversion of doxazosin to its hydroxylated metabolites, such as this compound, involves oxidative processes within the liver. This process is largely dependent on the activity of specific CYP enzymes. Doxazosin is primarily metabolized via O-demethylation of the quinazoline (B50416) nucleus or hydroxylation of its benzodioxan portion. drugbank.commedicaldialogues.in

Role of Cytochrome P450 Enzymes

Cytochrome P450 enzymes are a superfamily of heme-containing monooxygenases that play a crucial role in the metabolism of a wide range of endogenous and exogenous compounds, including pharmaceuticals. genecards.org Several CYP isoforms are involved in the biotransformation of doxazosin to its metabolites.

In vitro studies consistently indicate that CYP3A4 is the primary enzyme responsible for the metabolism of doxazosin. medicaldialogues.inmedicines.org.ukfda.govfda.govtevauk.comhpra.iemims.comdoctorabad.comfda.govpfizer.compfizer.com This enzyme plays a significant role in the primary pathway for doxazosin elimination. medicines.org.ukfda.govfda.govtevauk.comhpra.iemims.comdoctorabad.comfda.govpfizer.compfizer.com CYP3A4 has been shown to highly specifically and selectively catalyze the formation of certain metabolites, including a specific metabolite (M22) from (-)-doxazosin. nih.govfrontiersin.orgnih.govx-mol.com

Some sources also indicate the involvement of CYP2C19 in the metabolism of doxazosin. drugbank.commedicaldialogues.in However, one source specifically notes that CYP2C9 was identified as a minor metabolic pathway, not CYP2C19, in a labeling memo, correcting an earlier statement. fda.gov Another source lists CYP2C19 as a minor substrate of doxazosin. doctorabad.com

Enzymes Involved in Doxazosin Metabolism

EnzymeRole in Doxazosin Metabolism
CYP3A4Primary pathway
CYP2D6Lesser involvement
CYP2C9Lesser involvement
CYP2C19Minor/Involved (some sources)

Stereoselective Metabolic Characteristics and Mechanisms

Doxazosin is prescribed as a racemic mixture, consisting of two enantiomers, (-)-doxazosin and (+)-doxazosin. nih.govfrontiersin.orgnih.govx-mol.comresearchgate.netresearchgate.net Studies have revealed differences in the metabolic handling of these enantiomers, indicating stereoselective metabolic characteristics. nih.govfrontiersin.orgnih.govx-mol.comresearchgate.netresearchgate.net

Investigations using optically pure doxazosin isomers in both in vivo (rat plasma) and in vitro (rat liver microsomes (RLMs) and human liver microsomes (HLMs)) systems have demonstrated complicated enantioselectivity in the metabolic profiles. nih.govfrontiersin.orgnih.govx-mol.comresearchgate.netresearchgate.net

Differences in the exposure and elimination rates of various metabolites have been observed between the (-)-doxazosin and (+)-doxazosin administrations. nih.govfrontiersin.orgnih.govx-mol.com While the same metabolites were identified in RLMs and HLMs, the metabolic profiles originating from the individual enantiomers showed significant differences. nih.govfrontiersin.orgnih.govx-mol.comresearchgate.net

Furthermore, studies with recombinant human CYP enzymes have shown that while multiple CYP enzymes can catalyze doxazosin metabolism, their preferences for the individual enantiomers appear different. nih.govfrontiersin.orgnih.govx-mol.com For instance, CYP3A4 demonstrated high specificity and selectivity in catalyzing the formation of a specific metabolite (M22) from (-)-doxazosin. nih.govfrontiersin.orgnih.govx-mol.com

Research also indicates that the plasma concentration of the (-)-isomer is lower than that of the (+)-isomer following oral administration of racemic doxazosin in humans and rats. patsnap.com In vitro studies with rat liver microsomes suggest that while (-)-doxazosin is not depleted faster than (+)-doxazosin when incubated separately, it is depleted much faster in mixtures, suggesting a stereoselective inhibition of the (-)-isomer over the (+)-isomer at the CYP3A enzyme. patsnap.com

Observed Enantioselective Metabolic Differences

SystemObservationSource
in vivo (Rat plasma)Differences in exposure and elimination rates of metabolites between enantiomers. nih.govfrontiersin.orgnih.govx-mol.com
in vitro (RLMs, HLMs)Significant differences in metabolic profiles from (-)- and (+)-doxazosin. nih.govfrontiersin.orgnih.govx-mol.comresearchgate.net
Recombinant Human CYPsDifferent preferences of CYP enzymes for individual enantiomers. nih.govfrontiersin.orgnih.govx-mol.com
in vivo (Humans, Rats)Lower plasma concentration of (-)-isomer compared to (+)-isomer. patsnap.com
in vitro (RLMs, mixture)Faster depletion of (-)-isomer suggesting stereoselective inhibition at CYP3A. patsnap.com
Differential Metabolism of Doxazosin Enantiomers

Doxazosin is administered as a racemate, a mixture of two enantiomers. Studies have indicated that the two enantiomers of doxazosin can exhibit differences in blood concentration and pharmacological effects. patsnap.comnih.govx-mol.com Research in rats and humans using optically pure doxazosin isomers has revealed complicated enantioselective metabolic characteristics. nih.govx-mol.com While the metabolites identified in rat and human liver microsomes were the same, the metabolic profiles of metabolites from the individual enantiomers showed notable differences. nih.govx-mol.comresearchgate.netfrontiersin.org For instance, CYP3A4 has been shown to highly specifically and selectively catalyze the formation of certain metabolites from the (-)-doxazosin enantiomer in human liver microsomes. nih.govx-mol.com This suggests that the metabolism of doxazosin, including the formation of this compound, can be stereoselective.

Metabolite Concentrations and Distribution

Following the metabolism of doxazosin, its metabolites, including this compound, are distributed throughout the body.

Comparative Plasma Concentrations of this compound versus Parent Compound

Here is a table summarizing the comparative plasma concentrations:

CompoundRelative Plasma Concentration (compared to parent doxazosin)
Doxazosin1 (Parent Compound)
This compoundApproximately 1/40th

Tissue Distribution Studies of Doxazosin and its Hydroxylated Metabolites

Doxazosin is extensively metabolized in the liver, which is the primary site of formation for its hydroxylated metabolites, including this compound. drugbank.comnih.govmedsafe.govt.nzmedscape.comhpra.iefda.govnih.govbenchchem.comnih.gov While specific detailed tissue distribution studies focusing solely on this compound are limited in the provided information, the extensive hepatic metabolism indicates that the liver plays a central role in its formation. Doxazosin itself has a volume of distribution ranging from 1.0 to 1.9 L/kg and is highly bound to plasma proteins (approximately 98%). nih.govdrugbank.comnih.govmpa.semedscape.comhres.catevauk.comhpra.ietevauk.comnih.govhpra.iemims.comnih.gov Although the tissue distribution of this compound specifically is not extensively detailed in the provided snippets, its formation in the liver implies its presence in hepatic tissue, and its appearance in plasma and excretion pathways indicates its distribution throughout the body.

Hepatic Metabolism and Formation

The liver is the principal organ responsible for the biotransformation of doxazosin into its various metabolites, including this compound. drugbank.comnih.govmedsafe.govt.nzmedscape.comhpra.iefda.govnih.govbenchchem.comnih.gov This process involves oxidative enzymes, primarily from the cytochrome P450 family, with CYP3A4 being identified as a major contributor. medicines.org.ukhres.catevauk.comhpra.iefda.gov The hydroxylation of the benzodioxan moiety of doxazosin leads to the formation of 6'- and 7'-hydroxy metabolites. drugbank.commedsafe.govt.nz Studies in patients with hepatic impairment have shown an increase in the area under the curve (AUC) of doxazosin, highlighting the liver's significant role in its metabolism and metabolite formation. mpa.semedicines.org.uktevauk.comhpra.ie

Excretion Pathways of this compound and Related Metabolites

The elimination of doxazosin and its metabolites from the body occurs primarily through excretion.

Fecal Excretion of Metabolites

Here is a table summarizing the excretion pathways:

Excretion PathwayProportion of Administered DosePrimary Form Excreted
FecesApproximately 63-65%Metabolites
UrineApproximately 9%Metabolites
FecesLess than 5%Unchanged Doxazosin

Urinary Excretion of Metabolites

Following administration, doxazosin undergoes extensive metabolism, primarily in the liver, through processes such as O-demethylation and hydroxylation of its benzodioxan moiety. The excretion of doxazosin and its metabolites occurs predominantly via the feces. Urinary excretion accounts for a smaller percentage of the administered dose, consisting mainly of metabolites.

Research indicates that approximately 9% of the administered doxazosin dose is recovered in the urine. mims.comdrugbank.commedsafe.govt.nzhres.canih.govnih.gov The majority of the material excreted in urine consists of doxazosin metabolites, with only a trace amount or less than 0.5% attributed to unchanged doxazosin. hres.canih.govnih.gov

Among the identified metabolites, this compound is considered the most active. hpra.ie However, studies have shown that this metabolite is present in plasma at concentrations significantly lower than the parent compound, approximately one-fortieth of the concentration of doxazosin. hpra.ie This suggests that while this compound possesses activity, the primary antihypertensive effect of doxazosin is attributed mainly to the parent drug itself. hpra.ienih.gov

The limited excretion of unchanged doxazosin in urine, coupled with the significant presence of metabolites, underscores the importance of hepatic metabolism in the elimination of the compound. Studies in individuals with normal renal function, the elderly, and patients with renal insufficiency have generally shown no significant alterations in the disposition of doxazosin, although accumulation with chronic dosing in renal impairment is a possibility. medsafe.govt.nzhres.cahpra.ienih.gov

The following table summarizes key data regarding the urinary excretion of doxazosin and its metabolites:

Route of ExcretionPercentage of Administered DoseNotesSource(s)
Urine (Total)~9%Mainly as metabolites mims.comdrugbank.commedsafe.govt.nzhres.canih.govnih.gov
Urine (Unchanged)Trace to <0.5%Very little unchanged drug hres.canih.govnih.gov

Detailed research findings consistently demonstrate that the kidneys play a minor role in the elimination of the parent doxazosin molecule, with the urinary excretion pathway serving primarily for the removal of its biotransformed products. mims.comdrugbank.commedsafe.govt.nzhres.canih.govnih.govnih.govhpra.ie

Pharmacological Activity and Mechanism of Action of 6 Hydroxy Doxazosin

Selective Alpha-1 Adrenergic Receptor Antagonism

6'-Hydroxy Doxazosin (B1670899) acts as a selective alpha-1 adrenergic receptor antagonist, similar to its parent compound. This antagonism plays a role in its physiological effects.

Binding Affinity and Receptor Subtype Selectivity

Research indicates that 6'-Hydroxy Doxazosin retains selective alpha-1 adrenergic receptor antagonism benchchem.comnih.govnih.govfda.govnih.govaccordhealthcare.usapotex.comprescriberpoint.comuni.luhpra.ie. While doxazosin itself is known to bind with high affinity to the alpha1c adrenoceptor subtype, which is predominant in the prostate, the specific binding affinity and subtype selectivity of this compound are also relevant to its pharmacological profile nih.govfda.gov.

Comparative Potency with Doxazosin

A comparative overview of the properties of Doxazosin and this compound is presented below:

PropertyDoxazosinThis compound
Parent/MetaboliteParent CompoundPrimary Metabolite
Alpha-1 Receptor AntagonismSelective Alpha-1 Blocker benchchem.comnih.govnih.govfda.govnih.govaccordhealthcare.usapotex.comfda.govmedsafe.govt.nznih.govhres.capatsnap.compfizer.comhpra.ieahajournals.orgnih.govSelective Alpha-1 Blocker benchchem.comnih.govnih.govfda.govnih.govaccordhealthcare.usapotex.comprescriberpoint.comuni.luhpra.ie
Contribution to Antihypertensive EffectPrimarily responsible nih.govnih.govfda.govnih.govaccordhealthcare.usapotex.comMinimally contributes due to low plasma concentrations benchchem.comnih.govnih.govfda.govnih.govaccordhealthcare.usapotex.comprescriberpoint.comhpra.ie
Antioxidant PropertiesNot explicitly stated as primary property in all sourcesDemonstrated in vitro benchchem.comnih.govnih.govfda.govnih.govaccordhealthcare.usapotex.comprescriberpoint.commims.comoup.comnih.gov
Plasma ConcentrationHigherLower benchchem.comnih.govnih.govfda.govnih.govaccordhealthcare.usapotex.comprescriberpoint.comhpra.ie

Vascular Smooth Muscle Effects

The interaction of this compound with vascular smooth muscle is a key aspect of its pharmacological profile, primarily mediated through its alpha-1 adrenergic receptor antagonism.

Vasodilation Mechanisms

Selective blockade of alpha-1 adrenergic receptors located in vascular smooth muscle by compounds like this compound leads to vasodilation benchchem.comnih.govnih.govfda.govnih.govaccordhealthcare.usapotex.comfda.govmedsafe.govt.nznih.govhres.capatsnap.compfizer.comhpra.ieahajournals.orgnih.govmims.com. This occurs because the blockade prevents endogenous catecholamines, such as norepinephrine, from binding to these receptors and causing vasoconstriction patsnap.com. The resulting relaxation of smooth muscle in blood vessel walls contributes to the widening of blood vessels patsnap.com.

Influence on Systemic Vascular Resistance

The vasodilation induced by alpha-1 adrenergic receptor blockade, including that exerted by this compound, leads to a reduction in systemic vascular resistance benchchem.comnih.govnih.govfda.govnih.govaccordhealthcare.usapotex.comfda.govmedsafe.govt.nzhres.capatsnap.compfizer.comhpra.iemims.com. This decrease in resistance is a primary mechanism by which alpha-1 blockers lower blood pressure nih.govnih.govfda.govnih.govaccordhealthcare.usapotex.comfda.govmedsafe.govt.nzhres.capatsnap.compfizer.comhpra.iemims.com.

Antioxidant Properties and Oxidative Stress Modulation

Beyond its effects on adrenergic receptors, this compound has been shown to possess antioxidant properties.

In vitro studies have demonstrated that this compound, along with 7-hydroxydoxazosin, exhibits radical scavenging capabilities and can protect low-density lipoprotein (LDL) from oxidative damage benchchem.comnih.govnih.govfda.govnih.govaccordhealthcare.usapotex.comprescriberpoint.commims.comoup.comnih.gov. These metabolites have been shown to reduce human mononuclear cell-mediated oxidation of LDL and inhibit the formation of lipid peroxides benchchem.com. Studies have indicated that these antioxidant properties are demonstrable at concentrations as low as 5 µM benchchem.comnih.govnih.govfda.govnih.govaccordhealthcare.usapotex.comprescriberpoint.commims.com. This suggests a potential role for this compound in modulating oxidative stress, which is implicated in the pathogenesis of various cardiovascular diseases benchchem.comoup.com. Unlike some other antioxidants, 6'- and 7'-hydroxydoxazosin appear to exert their effect in the aqueous environment rather than being incorporated into LDL particles oup.com.

Radical Scavenging Capabilities

Studies have highlighted the antioxidative capabilities of this compound. In vitro investigations have demonstrated that both 6'- and 7-hydroxydoxazosin exhibit radical scavenging properties. benchchem.comnih.gov This was assessed, for instance, by measuring the scavenging of 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radicals. nih.gov These findings suggest that the metabolite can directly neutralize free radicals.

Protection Against Lipoprotein Oxidation (in vitro and ex vivo studies)

A significant area of research for this compound is its ability to protect against lipoprotein oxidation. In vitro studies have shown that micromolar concentrations of 6'- and 7-hydroxydoxazosin can inhibit copper-mediated oxidative modification of low-density lipoprotein (LDL) in a dose-dependent manner. nih.govoup.com This effect was observed to be similar to that of the lipophilic antioxidant probucol. nih.govoup.com

Data from in vitro studies demonstrate the inhibitory effect of 6'- and 7-hydroxydoxazosin on LDL oxidation. For example, the formation of conjugated dienes in LDL during Cu2+-induced oxidation was significantly reduced in the presence of 5 µM of these metabolites (to 28% of the time to maximum of the control). nih.gov

However, ex vivo studies investigating the effect of doxazosin treatment on LDL oxidation have yielded different results. Treatment of hypertensive patients with increasing doses of doxazosin (from 1 to 8 mg/day) for 8 weeks did not alter the ex vivo oxidation of LDL, whether catalyzed by Cu2+, initiated by 2,2'-azobis-(2-amidinopropane hydrochloride), or mediated by cells. nih.gov Furthermore, the total antioxidative capacity of plasma was unaffected by this treatment. nih.gov This suggests that while the metabolites show antioxidant activity in isolation in vitro, the in vivo environment and achieved plasma concentrations during standard doxazosin therapy may not be sufficient to produce a measurable ex vivo antioxidant effect on LDL.

Influence on Human Mononuclear Cell-Mediated Oxidation of LDL

Research has also specifically examined the influence of this compound on the oxidation of LDL mediated by human mononuclear cells. In vitro incubation with 10 µM of 6'- and 7-hydroxydoxazosin significantly reduced human mononuclear cell-mediated oxidation of LDL. nih.govcosmobio.co.jp This reduction was measured by the decreased formation of lipid peroxides and the altered relative electrophoretic mobility of LDL. nih.gov At a concentration of 10 µM, the formation of lipid peroxides was decreased to 10% of control levels. benchchem.com

In Vitro Inhibition of Human Mononuclear Cell-Mediated LDL Oxidation

CompoundConcentration (µM)Lipid Peroxide Formation (% of Control)Relative Electrophoretic Mobility (% of Control)
This compound1010 benchchem.comnih.govcosmobio.co.jp6 nih.gov
7-Hydroxy Doxazosin1010 nih.gov6 nih.gov
Control-100100

Note: Data is derived from in vitro studies.

Potential Contribution to Therapeutic Efficacy

While the parent compound, doxazosin, is primarily responsible for its established therapeutic effects, the potential contribution of metabolites like this compound has been considered. fda.govnih.govfda.govpfizer.comdrugs.com

Benign Prostatic Hyperplasia (BPH) Symptom Alleviation

Doxazosin is also used to treat the symptoms of BPH by relaxing the muscles in the prostate and bladder neck through alpha-1 adrenoceptor blockade, which improves urinary flow. medsafe.govt.nzwww.nhs.ukwebmd.comnih.govmedlineplus.gov While doxazosin has demonstrated sustained efficacy in managing BPH symptoms over extended periods in clinical trials, the specific contribution of this compound to this effect is not extensively detailed in the provided information. benchchem.compfizer.comdrugs.comwikidoc.orgnih.gov However, as a metabolite retaining some alpha-1 antagonism, it is plausible it plays a minor supportive role.

Role in Long-Term Efficacy of Doxazosin Therapy

Summary of Potential Contributions to Therapeutic Efficacy

Therapeutic AreaPotential Contribution of this compoundSupporting Evidence
AntihypertensionMinor contribution due to low plasma concentrations, retains some alpha-1 antagonism (approx. 5% of overall effect). benchchem.comfda.govnih.govfda.govpfizer.comdrugs.comhpra.ieIn vitro alpha-1 antagonism, pharmacokinetic data showing low plasma levels relative to doxazosin. benchchem.comfda.govnih.govfda.govpfizer.comdrugs.comhpra.ie
BPH Symptom AlleviationPotentially minor supportive role due to retained alpha-1 antagonism.Doxazosin's established efficacy in BPH, this compound's retention of some alpha-1 blocking activity. benchchem.commedsafe.govt.nzwww.nhs.ukwebmd.comnih.govmedlineplus.gov
Long-Term EfficacyPossible contribution through antioxidant properties and sustained presence as a metabolite, potentially influencing underlying oxidative processes.In vitro antioxidant activity, sustained efficacy of doxazosin in long-term studies. benchchem.comnih.govnih.govoup.comnih.govoup.com

Analytical Methodologies for 6 Hydroxy Doxazosin Research

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are widely applied for the analysis of 6'-Hydroxy Doxazosin (B1670899) due to their ability to separate closely related compounds within a mixture. High-Performance Liquid Chromatography (HPLC) is a prevalent method, frequently coupled with various detectors, including UV and mass spectrometers.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for the separation and quantification of 6'-Hydroxy Doxazosin. Reversed-phase HPLC, in particular, is commonly utilized for this purpose.

Reverse-Phase HPLC with C18 Columns

Reversed-phase HPLC employing C18 columns is a standard approach for resolving this compound from its parent compound, Doxazosin, and other potential metabolites benchchem.com. C18 stationary phases are favored due to their hydrophobic nature, which allows for effective separation of compounds based on their differential partitioning between the mobile and stationary phases. Studies have successfully utilized C18 columns for the analysis of Doxazosin and related compounds in various matrices researchgate.netpsu.eduresearchgate.netnih.gov.

UV Detection Parameters

Ultraviolet (UV) detection is a common method for monitoring this compound and related compounds eluting from an HPLC column, as these molecules possess chromophores that absorb UV light. Specific wavelengths have been reported for the detection of Doxazosin and its metabolites, including 254 nm benchchem.com, 248 nm researchgate.net, 251 nm psu.edu, 210 nm usp.org, and 230 nm researchgate.net. The optimal wavelength for detecting this compound would typically be determined based on its specific UV absorption spectrum.

Mobile Phase Composition and Optimization

The composition of the mobile phase in reversed-phase HPLC is critical for achieving adequate separation and peak resolution. Mobile phases used for the analysis of Doxazosin and its metabolites often consist of mixtures of organic solvents, such as acetonitrile (B52724) or methanol (B129727), with aqueous buffers. Examples of mobile phase compositions include acetonitrile and ammonium (B1175870) acetate (B1210297) buffer (pH 4.5) benchchem.com, acetonitrile and acidified water researchgate.net, methanol and potassium dihydrogen orthophosphate (pH 5.0) psu.edu, a mixture of 25 mM ammonium acetate and acetonitrile researchgate.net, and an aqueous solution of ammonium acetate (pH 4.28), methanol, and acetonitrile nih.gov. Optimization of the mobile phase composition, including the ratio of solvents, buffer concentration, and pH, is essential to achieve optimal chromatographic separation and sensitivity for this compound researchgate.netpsu.edu.

Table 1: Examples of HPLC Parameters Used for Doxazosin and Metabolite Analysis

Stationary PhaseMobile Phase CompositionDetection WavelengthReference
C18Acetonitrile and ammonium acetate buffer (pH 4.5)254 nm benchchem.com
C18Acetonitrile and acidified water (80:20 v/v)248 nm researchgate.net
C18Methanol and Potassium Dihydrogen Orthophosphate (60:40), pH 5.0251 nm psu.edu
C1825 mM ammonium acetate and acetonitrile (50:50 %v/v), pH 4.0230 nm researchgate.net
C18Aqueous ammonium acetate (20 mM, pH 4.28), methanol, acetonitrile (55:10:35, v/v/v)MS Detection (m/z 388 for doxazosin) nih.gov

Mass Spectrometry (MS) and High-Resolution MS (HRMS) for Identification and Quantification

Mass Spectrometry (MS) is a powerful tool for the identification and quantification of this compound, often used in conjunction with chromatographic separation benchchem.comresearchgate.net. MS provides information about the molecular weight and fragmentation pattern of the analyte, aiding in its positive identification. High-Resolution Mass Spectrometry (HRMS) offers even greater accuracy in determining the exact mass of the molecule, which is particularly useful for confirming the elemental composition and distinguishing it from compounds with similar nominal masses. HRMS has been used to confirm the molecular ion peak of this compound at m/z 468.18 ([M+H]+) benchchem.com.

Liquid Chromatography-Mass Spectrometry (LC-MS)

The hyphenated technique of Liquid Chromatography-Mass Spectrometry (LC-MS) is widely regarded as a highly sensitive and selective method for the analysis of drugs and their metabolites, including this compound benchchem.comresearchgate.netijpsm.comresearchgate.net. LC-MS combines the separation power of HPLC with the identification and quantification capabilities of MS. LC-MS/MS, utilizing tandem mass spectrometry, is considered a gold standard for the quantification of this compound due to its enhanced sensitivity and specificity, which allows for accurate measurement even at low concentrations in biological matrices benchchem.comresearchgate.netdoi.org. This technique is particularly valuable in pharmacokinetic studies where the precise determination of metabolite concentrations in biological fluids is required.

Hydrophilic Interaction Liquid Chromatography (HILIC) for Polar Analytes

Hydrophilic Interaction Liquid Chromatography (HILIC) is an analytical technique particularly well-suited for the separation of polar compounds, including many drug metabolites. HILIC utilizes stationary phases with a high density of polar functional groups, operating with mobile phases containing a high proportion of organic solvent and a small amount of water or aqueous buffer. This allows for the retention of polar analytes that may be poorly retained in traditional reversed-phase liquid chromatography. While specific detailed applications of HILIC solely for the analysis of this compound were not extensively detailed in the provided information, HILIC has been noted as a technique that can provide better chromatographic retention for highly polar or ionizable analytes and separate compounds of very different polarity in a reasonable time. ijpsm.com It can also potentially increase sensitivity when coupled with LC-MS detection. ijpsm.com The polar nature of the hydroxyl group in this compound suggests that HILIC could be a valuable approach for its separation and analysis, particularly in complex biological matrices where other polar endogenous compounds are present.

Spectrophotometric Methods

Spectrophotometric methods, which measure the interaction of substances with electromagnetic radiation, offer alternative approaches for the analysis of compounds like this compound. These methods often provide simplicity and cost-effectiveness compared to chromatographic techniques, although they may sometimes lack the specificity required for complex samples. Spectrophotometric techniques, including fluorimetry and UV spectrophotometry, have been explored for the analysis of doxazosin and its related compounds. ijpsm.comresearchgate.net

Fluorimetric Techniques

Fluorimetric techniques are based on the principle that certain compounds can absorb light at a specific wavelength and re-emit light at a longer wavelength. This method is known for its high sensitivity and specificity for fluorescent compounds. ijpsm.com Spectrofluorimetry can provide a clear identity of compounds based on their unique fluorescent properties, allowing analysis down to the nanogram level. ijpsm.com While specific detailed fluorimetric methods solely for this compound were not extensively described, fluorimetric methods have been developed and validated for the determination of doxazosin in various matrices, including human plasma, often involving derivatization to enhance fluorescence or utilizing the inherent fluorescence properties of the molecule. nih.govresearchgate.netresearchgate.net The presence of a hydroxyl group on the benzodioxin ring in this compound could influence its fluorescent properties, potentially making fluorimetric techniques applicable for its detection, possibly after appropriate sample preparation or derivatization.

UV Spectrophotometry

UV Spectrophotometry involves measuring the absorbance of ultraviolet light by a substance at specific wavelengths. This technique is widely used for the quantitative analysis of compounds that contain chromophores, functional groups that absorb UV radiation. UV spectrophotometry has been employed for the determination of doxazosin in bulk drug and pharmaceutical formulations. researchgate.netrjptonline.org Doxazosin mesylate, for instance, exhibits a maximum absorbance wavelength at 245 nm in 0.1N HCl. rjptonline.org The structural similarity between doxazosin and this compound, both containing the quinazoline (B50416) and benzodioxin moieties, suggests that this compound would also exhibit UV absorbance. UV-Vis spectrophotometry has been used to monitor the degradation of doxazosin, indicating the presence of transformation products, which would include hydroxylated metabolites like this compound, by observing changes in the UV-Vis absorption spectra. irb.hr Spectrophotometry is considered a useful technique for assessing a material's ability to reflect or transmit light as a function of wavelength and offers potential for rapid development with good precision. researchgate.netrjptonline.org

Validation of Analytical Methods for this compound

The validation of analytical methods is a critical process to ensure that the method is suitable for its intended purpose, providing reliable and accurate results. This typically involves evaluating several key parameters, including specificity, selectivity, linearity, and accuracy. researchgate.netresearchgate.netnih.gov While validation data specifically for methods quantifying this compound were not always presented in isolation from the parent drug or other metabolites in the provided information, the principles and parameters for validation are universally applied to analytical methods for drug metabolites. Analytical methods for doxazosin and its related compounds have been extensively validated according to guidelines from regulatory bodies such as the International Conference on Harmonisation (ICH). researchgate.netijpsr.comajrconline.org

Specificity and Selectivity

Specificity and selectivity are crucial validation parameters that demonstrate the method's ability to accurately measure the analyte of interest in the presence of other components that may be present in the sample matrix. Specificity refers to the ability to unequivocally assess the analyte in the presence of components that are expected to be present, such as impurities, degradation products, and matrix components. Selectivity refers to the ability to differentiate and quantify the analyte in a mixture. For the analysis of this compound, it is essential that the method can distinguish it from the parent drug, other metabolites (such as 7'-hydroxy doxazosin, O-desmethyl metabolites), and endogenous substances in biological samples. benchchem.comfda.govnih.govwikidoc.orgfda.gov Validation studies for doxazosin analytical methods have included evaluation of specificity and selectivity to ensure that the method is free from interference from excipients and degradation products. researchgate.netresearchgate.netajrconline.orgusp.orgresearchgate.net The development of chromatographic methods, such as HPLC, is often aimed at achieving good separation to ensure specificity and selectivity for the analyte of interest. nih.govusp.org

Linearity and Accuracy

Linearity establishes the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a defined range. Accuracy measures the closeness of the test results obtained by the method to the true value. Validation of analytical methods for doxazosin and its metabolites involves demonstrating linearity across a relevant concentration range and confirming the accuracy of the measurements. researchgate.netresearchgate.netnih.gov For doxazosin analysis, linearity has been demonstrated with high correlation coefficients over specified concentration ranges using techniques like HPLC and UV spectrophotometry. nih.govrjptonline.orgresearchgate.netijpsr.comajrconline.org Accuracy is typically assessed by determining the recovery of known amounts of the analyte added to a sample matrix. researchgate.netresearchgate.netajrconline.org Validation studies for doxazosin methods have reported high percentage recovery rates, indicating good accuracy. researchgate.netresearchgate.netajrconline.org These validation principles and evaluations of linearity and accuracy are directly applicable to the development and validation of analytical methods specifically for this compound to ensure reliable quantification.

Table 1: Summary of Analytical Method Validation Parameters (General Principles)

Validation ParameterDescriptionRelevance to this compound Analysis
SpecificityAbility to measure the analyte in the presence of other components.Essential to differentiate from doxazosin, other metabolites, and matrix components.
SelectivityAbility to differentiate and quantify the analyte in a mixture.Crucial for accurate measurement in biological or pharmaceutical samples containing related substances.
LinearityProportionality of test results to analyte concentration within a range.Demonstrates the working range of the method for quantifying varying concentrations of this compound.
AccuracyCloseness of measured values to the true concentration.Ensures reliable quantification of this compound in samples.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are crucial sensitivity parameters for analytical methods, particularly when analyzing metabolites that may be present at low concentrations in biological samples. LOD is the lowest analyte concentration that can be reliably detected, while LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

These limits are typically determined based on the standard deviation of the response and the slope of the calibration curve researchgate.netajrconline.org. For analytical methods targeting doxazosin, reported LOD and LOQ values vary depending on the specific technique and matrix. For example, an RP-HPLC method for doxazosin mesylate in tablets reported an LOD of 0.1 μg/ml and an LOQ of 0.5 μg/ml ijpsonline.comnih.gov. For pharmacokinetic studies in humans, an LC method for doxazosin achieved a limit of quantification of 0.2 ng/mL using a 100 µL plasma sample tandfonline.com.

Given that this compound is a metabolite present at lower plasma concentrations compared to the parent drug (approximately one-fortieth the concentration of doxazosin in humans) tevauk.comwikidoc.orgnih.govfda.gov, analytical methods for its quantification in biological matrices require high sensitivity. LC-MS/MS is often the preferred technique due to its ability to achieve the necessary low LOD and LOQ values for metabolite analysis benchchem.comnih.gov. The development and validation of a method for this compound would involve experimentally determining these limits to ensure it is sufficiently sensitive for the intended application, such as pharmacokinetic profiling.

Sample Preparation Techniques for Biological Matrices (e.g., plasma, urine)

Analyzing this compound in biological matrices like plasma and urine presents challenges due to the complexity of these samples and the relatively low concentrations of the metabolite tevauk.comwikidoc.orgnih.govfda.gov. Effective sample preparation techniques are essential to isolate and concentrate the analyte, remove interfering substances, and ensure the compatibility of the sample with the chosen analytical method.

Common sample preparation techniques for the analysis of drugs and metabolites in biological fluids include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). These techniques aim to remove proteins and other endogenous compounds that can interfere with chromatographic separation and detection.

For the analysis of doxazosin and its metabolites in plasma, techniques like LLE and SPE have been employed nih.gov. SPE is often favored for its ability to provide cleaner extracts and concentrate the analyte. The specific SPE protocol, including the choice of stationary phase and elution solvents, is optimized based on the chemical properties of the analyte.

While specific detailed protocols for this compound sample preparation in plasma or urine were not extensively detailed in the search results, the general principles for preparing biological samples for LC-MS/MS analysis of metabolites apply nih.govnih.gov. This typically involves steps such as thawing samples, adding internal standards, protein precipitation (e.g., using organic solvents like acetonitrile or methanol), centrifugation to remove precipitated proteins, and potentially further clean-up steps like LLE or SPE before injection into the chromatographic system nih.gov.

Sample preparation for urine samples may also involve centrifugation or filtration to remove cellular debris and bacteria, which can affect metabolite profiles nih.gov. The stability of the analyte in the matrix during collection, processing, and storage is also a critical consideration, and appropriate storage conditions and potentially preservatives are used to maintain sample integrity nih.gov.

Chemical Synthesis and Derivatization for Research Applications

Synthetic Approaches to 6'-Hydroxy Doxazosin (B1670899)

Synthetic strategies for obtaining 6'-Hydroxy Doxazosin often involve introducing a hydroxyl group into the doxazosin structure or synthesizing it as part of a broader effort to characterize doxazosin metabolites and impurities. benchchem.comgeneesmiddeleninformatiebank.nlsynzeal.com

Modification of Doxazosin Structure to Introduce Hydroxyl Group

The chemical synthesis of this compound involves modifying the doxazosin structure to introduce a hydroxyl group at the 6' position of the benzodioxan ring. benchchem.com One approach mentioned involves reacting doxazosin mesylate with a hydroxylating agent under controlled conditions (pH 7–9, temperature 25–50°C). benchchem.com

Insights from Doxazosin Analogs and Impurity Synthesis

Studies on the synthesis of doxazosin analogs and related impurities provide valuable information for the preparation of this compound. benchchem.com this compound is recognized as a process-related substance or impurity in doxazosin production. simsonpharma.comsynzeal.comoup.com The synthesis and characterization of such impurities are crucial for monitoring the quality and purity of doxazosin. synzeal.comoup.com Information on the formation of impurities during doxazosin synthesis, such as the bis-amide impurity, can also offer insights into potential side reactions that might need to be considered or controlled during the synthesis of hydroxylated derivatives. oup.comgoogle.comgoogle.com

Starting Materials and Intermediate Synthesis

The synthesis of this compound and related compounds often utilizes key intermediates also involved in the synthesis of doxazosin itself.

Doxazosin Mesylate as Precursor

Doxazosin mesylate (CAS 77883-43-3) serves as a primary precursor in approaches that involve the direct modification of the doxazosin structure to introduce the hydroxyl group. benchchem.comnih.gov Doxazosin mesylate is the mesylate salt of doxazosin. apotex.comnih.gov

Reactions with Dimethoxyquinazoline Derivatives and Piperazine (B1678402)

The synthesis of the core structure of doxazosin and related quinazoline (B50416) derivatives, including intermediates that could potentially be functionalized to yield this compound, typically begins with the reaction of dimethoxyquinazoline derivatives with piperazine. benchchem.comnih.gov For example, a common step involves the reaction of a dimethoxyquinazoline derivative with piperazine in a solvent like n-butanol under reflux conditions. benchchem.comnih.gov This reaction forms a key intermediate, such as 6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine (B1670927), which can then be further functionalized. oup.com Another synthetic route for doxazosin involves condensing 2,3-dihydro-benzo Current time information in Bangalore, IN.oup.comdioxine-2-carboxylic acid with 6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine in the presence of a coupling agent. google.comgoogle.com

Challenges in Synthesis and Scale-Up for Research

Synthesizing this compound for research applications can present challenges. The polar nature of the introduced hydroxyl group can complicate the purification process, making separation from starting materials and other related compounds more difficult. benchchem.com Techniques such as column chromatography using specific gradients are often necessary for isolation. benchchem.com Additionally, this compound is reported to be sensitive to light and humidity, requiring specific storage conditions, such as at –20°C under nitrogen, to maintain its stability and purity for research use. benchchem.com While information on large-scale synthesis specifically for research quantities of this compound is limited in the provided results, challenges in scaling up chemical syntheses for research often include optimizing reaction conditions for yield and purity, managing potential side reactions, and developing efficient purification methods. acs.org

Chemical Reactions and Derivatization of this compound

This compound can undergo various chemical transformations due to the presence of the hydroxyl group and other functional moieties within its structure benchchem.com. These reactions are crucial for synthesizing derivatives for research, understanding its metabolic fate, and for analytical purposes.

Oxidation reactions involving this compound typically target the hydroxyl group, leading to its conversion into a carbonyl group, such as a ketone or aldehyde benchchem.com. This transformation can be achieved using various oxidizing agents benchchem.com. For instance, hydrogen peroxide and potassium permanganate (B83412) are common oxidizing agents that can be employed benchchem.com. The resulting carbonyl compound represents an oxidized form of this compound.

Reduction reactions are essentially the reverse of oxidation, allowing for the regeneration of the hydroxyl group from a carbonyl form of this compound benchchem.com. Reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride can be used for this purpose benchchem.com. These reactions are valuable for synthesizing this compound from its oxidized metabolites or for interconverting between different oxidation states in a controlled laboratory setting.

Substitution reactions involve the replacement of the hydroxyl group or other functional groups on this compound with different moieties benchchem.com. This can lead to the formation of various derivatives, such as ethers or esters, by reacting the hydroxyl group with appropriate reagents benchchem.com. These derivatization strategies are often employed to modify the compound's properties, such as solubility or reactivity, or to introduce tags for analytical detection or biological studies.

Ensuring Purity and Identity for Research Studies

Ensuring the purity and confirming the identity of this compound are critical steps in research studies to obtain reliable and reproducible results benchchem.com. Advanced analytical techniques are necessary for this purpose benchchem.com.

Chromatographic methods play a vital role in separating this compound from related compounds, impurities, and the parent drug, doxazosin benchchem.com. High-Performance Liquid Chromatography (HPLC) is a widely used technique. Reverse-phase HPLC, often utilizing a C18 column and UV detection at 254 nm, can effectively resolve this compound from doxazosin and other metabolites benchchem.com. Mobile phases typically consist of mixtures of acetonitrile (B52724) and ammonium (B1175870) acetate (B1210297) buffer benchchem.com. The retention time in HPLC is a key parameter for identification usp.org.

Mass Spectrometry (MS), particularly High-Resolution Mass Spectrometry (HRMS), is crucial for confirming the molecular weight and elemental composition of this compound benchchem.com. HRMS can confirm the molecular ion peak, for example, at m/z 468.18 for [M+H]+, providing strong evidence for the compound's identity benchchem.com.

Other analytical techniques contribute to the comprehensive characterization of this compound. Infrared (IR) spectroscopy can provide information about the functional groups present, with characteristic peaks such as the O-H stretch around 3350 cm⁻¹ and the C=O stretch around 1650 cm⁻¹ benchchem.com. Nuclear Magnetic Resonance (NMR) spectroscopy, such as ¹H-NMR, provides detailed structural information based on the chemical shifts and splitting patterns of the hydrogen atoms in the molecule benchchem.com.

Ensuring purity often involves comparing analytical data of a sample to that of a reference standard benchchem.com. Suppliers of reference standards list this compound alongside potential pharmacopeial impurities, emphasizing the need for rigorous quality control benchchem.com. Analytical method validation, following guidelines, ensures that methods used for purity determination are specific, linear, accurate, precise, and robust usp.orgresearchgate.netresearchgate.net.

Interactive Data Table: Analytical Parameters for this compound (Example Data)

TechniqueParameterValue (Example)
HPLCRetention Time8.2 minutes
HRMSMeasured m/z468.18 (Δ < 2 ppm)
¹H-NMRIntegration Ratio1:4:8:2
IRO-H Stretch3350 cm⁻¹
IRC=O Stretch1650 cm⁻¹

Data Table: In Vitro Antioxidant Properties

CompoundRadical Scavenging Capacity (DPPH assay)Effect on cell-mediated LDL oxidation (Lipid peroxides)Effect on Cu²⁺-induced LDL oxidation (Conjugated dienes)
This compoundDemonstrated radical scavenging capacity nih.govSignificantly reduced at 10 µM nih.govSignificantly reduced at 5 µM (to 28% of tmax of control) nih.gov
7'-Hydroxy DoxazosinDemonstrated radical scavenging capacity nih.govSignificantly reduced at 10 µM nih.govSignificantly reduced at 5 µM (to 28% of tmax of control) nih.gov
Doxazosin (Parent Drug)Not specified in this contextNot specified in this contextNot specified in this context

Note: This table summarizes in vitro findings regarding the antioxidant properties of 6'- and 7'-hydroxydoxazosin nih.gov.

Interactions and Influences on 6 Hydroxy Doxazosin Disposition

Influence of Hepatic Impairment on Doxazosin (B1670899) and Metabolite Formation

Hepatic impairment significantly impacts the metabolism and disposition of doxazosin, a drug primarily cleared by the liver. Studies in patients with impaired hepatic function have demonstrated altered pharmacokinetic parameters for the parent compound.

In patients with mild hepatic impairment (Child-Pugh Class A), administration of a single 2 mg dose of doxazosin immediate-release (IR) resulted in a notable increase in systemic exposure compared to individuals with normal hepatic function. The area under the concentration-time curve (AUC) for doxazosin was increased by approximately 40% to 43% in subjects with mild to moderate hepatic impairment. fda.govmedicines.org.ukmedcentral.commpa.sefda.govtevauk.comdrugs.comeuropa.euhpra.ie Concurrently, the apparent oral clearance of doxazosin was found to be decreased by approximately 30% to 40% in these patients. medicines.org.ukmpa.sedrugs.comeuropa.euhpra.ie

While studies have characterized the impact of mild to moderate hepatic impairment on doxazosin pharmacokinetics, there is limited clinical experience and data available regarding the effects of severe hepatic impairment (Child-Pugh Class C) on doxazosin disposition. fda.govmedicines.org.ukmpa.setevauk.comeuropa.euhpra.ieapotex.com Consequently, the use of doxazosin in patients with severe hepatic impairment is generally not recommended. fda.govmedicines.org.ukmpa.setevauk.comeuropa.euhpra.ieapotex.com

The altered clearance and increased AUC of the parent drug in hepatic impairment suggest a reduced capacity for hepatic metabolism, which would logically extend to the formation of metabolites like 6'-hydroxy doxazosin. While specific quantitative data on this compound levels in hepatic impairment were not extensively detailed in the search results, the impaired metabolism of the parent drug implies a potential alteration in the metabolic pathways leading to metabolite formation.

Hepatic Impairment Severity Change in Doxazosin AUC Change in Doxazosin Oral Clearance
Mild to Moderate (Child-Pugh Class A) +40% to +43% -30% to -40%
Severe (Child-Pugh Class C) Data Limited / Not Recommended Data Limited / Not Recommended

Drug-Drug Interactions Affecting Doxazosin Metabolism and Metabolite Levels

Doxazosin is a substrate for several CYP enzymes, with CYP3A4 being the primary contributor to its metabolism. fda.govdrugbank.comdrugs.come-lactancia.orgmedicines.org.ukapotex.compdr.netdoctorabad.com This makes doxazosin susceptible to pharmacokinetic interactions with drugs that inhibit or induce these enzymes, potentially affecting the formation and levels of its metabolites, including this compound.

Concomitant administration of doxazosin with strong inhibitors of CYP3A4 can lead to increased plasma concentrations of doxazosin. fda.govdrugs.come-lactancia.orgmedicines.org.ukapotex.compdr.netdoctorabad.com Caution is advised when administering doxazosin concurrently with potent CYP3A4 inhibitors such as clarithromycin, indinavir, itraconazole, ketoconazole, nefazodone, nelfinavir, ritonavir, saquinavir, telithromycin, or voriconazole. fda.govdrugs.come-lactancia.orgmedicines.org.ukapotex.compdr.net While the direct impact on this compound formation is not explicitly quantified in all search results, inhibiting the primary metabolic pathway would likely reduce the rate of its formation while increasing the exposure to the parent drug.

Conversely, drugs that induce CYP3A4 activity could potentially increase the metabolism of doxazosin, leading to decreased plasma concentrations of the parent drug and potentially altered levels of its metabolites. doctorabad.com However, specific data on the effects of CYP3A4 inducers on doxazosin or this compound pharmacokinetics were less prominent in the provided search results.

Limited data exist on the effect of drugs known to influence hepatic metabolism, such as cimetidine (B194882), on doxazosin pharmacokinetics. In a study involving healthy volunteers, administration of a single 1 mg dose of doxazosin on the first day of a four-day regimen of oral cimetidine (400 mg twice daily) resulted in a 10% increase in the mean AUC of doxazosin. fda.govdrugs.come-lactancia.orgmedicines.org.ukfda.goveuropa.euapotex.com This suggests a minor influence of cimetidine on doxazosin metabolism.

Interacting Drug Type Effect on Doxazosin Exposure Potential Effect on this compound Formation Examples
Strong CYP3A4 Inhibitors Increased Likely Decreased Rate Clarithromycin, Itraconazole, Ritonavir
Moderate CYP3A4 Inhibitors Increased (lesser extent) Likely Decreased Rate (e.g., Cimetidine - minor effect)
Strong CYP3A4 Inducers Likely Decreased Likely Increased Rate (Data Limited)

Beyond interactions directly affecting CYP-mediated metabolism, other pharmacokinetic interactions can influence doxazosin disposition. For instance, concomitant use of doxazosin with phosphodiesterase-5 (PDE-5) inhibitors (e.g., sildenafil, tadalafil, vardenafil) can lead to symptomatic hypotension due to additive vasodilating effects. medsafe.govt.nzdrugs.comhpra.iee-lactancia.orgmedicines.org.ukmpa.seapotex.comdoctorabad.commedscape.commims.com While this is primarily a pharmacodynamic interaction, it highlights the importance of considering the combined effects of medications on blood pressure regulation, which could indirectly influence factors like hepatic blood flow and thus metabolism.

Other reported interactions, often involving pharmacodynamic synergism or antagonism, include those with other antihypertensives, non-steroidal anti-inflammatory drugs (NSAIDs), and certain other agents. medsafe.govt.nzdrugbank.comdoctorabad.commedscape.com These interactions primarily affect the pharmacological response rather than the direct metabolic fate of doxazosin or the formation of its metabolites like this compound.

Effect of Physiological Factors on Metabolite Pharmacokinetics

Physiological factors, particularly age, can influence drug pharmacokinetics and potentially the formation and disposition of metabolites.

Studies examining the effect of age on doxazosin pharmacokinetics have generally shown no significant alterations in parameters such as plasma half-life and oral clearance when comparing elderly subjects (≥65 years) to younger adults (<65 years). medsafe.govt.nzfda.govdrugs.comhpra.iewikidoc.orgmedcentral.comfda.govnih.govkarger.com The pharmacokinetics of doxazosin appear to be similar across these age groups. medsafe.govt.nzfda.govdrugs.comhpra.iewikidoc.orgmedcentral.comfda.govnih.govkarger.com

Age Group Doxazosin Half-life Doxazosin Oral Clearance
Young (<65 years) Similar to Elderly Similar to Elderly
Elderly (≥65 years) Similar to Young Similar to Young

Renal Impairment

Studies investigating the pharmacokinetic profile of doxazosin, the parent compound metabolized to this compound, in individuals with renal impairment have demonstrated that kidney function does not appear to significantly alter the disposition of the parent drug. Research involving patient populations with varying degrees of renal insufficiency, ranging from normal function to severe impairment, has indicated that there are no significant differences in key pharmacokinetic parameters such as plasma elimination half-life or the area under the concentration-time curve (AUC) for doxazosin when compared to individuals possessing normal renal function. nih.govdrugbank.comuni.lufda.gove-lactancia.orgmedicines.org.ukuni.luchem960.commims.com

Doxazosin undergoes extensive metabolism predominantly in the liver, primarily through processes including O-demethylation and hydroxylation. drugbank.comfda.gove-lactancia.orguni.lu The compound this compound is one of the metabolites generated via the hydroxylation of the benzodioxan moiety of the doxazosin molecule. drugbank.come-lactancia.orguni.lu Following metabolism, the majority of the administered doxazosin dose is excreted in the feces, largely in the form of metabolites, with less than 5% of the dose being excreted unchanged in the urine. drugbank.come-lactancia.orguni.lumims.com

While the impact of renal impairment on the disposition of the parent compound, doxazosin, has been evaluated, specific detailed pharmacokinetic data, including parameters such as half-life, AUC, or clearance, focusing solely on the this compound metabolite in individuals with varying degrees of renal impairment, were not available within the scope of the provided research findings. Consequently, a detailed analysis and presentation of data tables specifically pertaining to the disposition of this compound in the context of renal impairment cannot be furnished based on the currently accessible information, which primarily details the behavior of the parent compound, doxazosin.

Advanced Research Perspectives and Future Directions

Longitudinal Studies on Metabolite Profiles and Therapeutic Outcomes

Longitudinal studies are crucial to understand the dynamic changes in doxazosin (B1670899) metabolite profiles over time and their correlation with therapeutic outcomes and potential long-term effects. While the terminal elimination half-life of doxazosin is approximately 22 hours, supporting once-daily administration, the pharmacokinetics of its metabolites, including 6'-Hydroxy Doxazosin, have not been fully characterized in long-term settings nih.govfda.reportnih.gov. Such studies could help determine if specific metabolite profiles are associated with differential responses to doxazosin therapy in various patient populations or if they play a role in long-term efficacy or the development of tolerance. Investigating how factors like age, renal or hepatic function, and concomitant medications influence the formation and elimination of this compound and other metabolites over extended treatment periods would provide valuable insights into personalized medicine approaches.

Pharmacogenomic Studies of Doxazosin Metabolism and this compound Formation

Doxazosin is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes, notably CYP3A4, and to a lesser extent by CYP2D6 and CYP2C9 drugbank.commims.com. Pharmacogenomic studies investigating the influence of genetic polymorphisms in these enzymes on doxazosin metabolism and the formation rates of metabolites like this compound are essential. Differences in CYP enzyme activity due to genetic variations could lead to altered metabolite concentrations, potentially impacting drug efficacy and variability in patient response. Research has begun to explore the enantioselective metabolic profiles of doxazosin isomers and the role of specific CYP enzymes like CYP3A4 in the formation of certain metabolites nih.gov. Expanding these studies to specifically examine the genetic determinants of this compound formation could help identify individuals who may have altered metabolic capacities, potentially informing dose adjustments or predicting therapeutic responses.

Exploration of Novel Pharmacological Activities Beyond Alpha-1 Adrenergic Antagonism

Although doxazosin is primarily known for its alpha-1 adrenergic blocking activity, research has indicated that its metabolites, including this compound, may possess other pharmacological properties. Notably, 6'- and 7'-hydroxy metabolites have demonstrated in vitro antioxidant properties medsafe.govt.nzfda.govnih.govfda.govpfizer.comnih.govwikidoc.orgpfizer.comnih.govnih.gov. These findings suggest that this compound might exert effects beyond its parent compound's primary mechanism of action. Future research should delve deeper into these potential novel pharmacological activities. This could involve in vitro and in vivo studies to explore antioxidant effects in various biological systems, investigate potential anti-inflammatory or other protective properties, or assess its activity on targets other than alpha-1 adrenoceptors. Identifying and characterizing such activities could potentially lead to the repurposing or novel therapeutic applications of this compound itself.

Development of Advanced Analytical Techniques for Comprehensive Metabolite Profiling

Accurate and comprehensive profiling of doxazosin metabolites, including this compound, is critical for advancing research in this area. Traditional analytical methods for doxazosin and its metabolites have included spectrophotometric and chromatographic techniques like HPLC ijpsm.comusp.orgresearchgate.net. However, given the complexity of drug metabolism and the potentially low concentrations of some metabolites, more advanced techniques are needed. Future research should focus on developing and applying highly sensitive and specific analytical methods, such as liquid chromatography coupled with high-resolution mass spectrometry (LC-MS/MS or Orbitrap-MS), for the simultaneous identification and quantification of doxazosin and a wide range of its metabolites in biological matrices nih.gov. These advanced techniques can provide detailed metabolic profiles, enabling the detection of minor or previously uncharacterized metabolites and facilitating a more complete understanding of doxazosin's metabolic fate and the potential contribution of this compound.

Repurposing Research and Therapeutic Applications of this compound

Given the demonstrated in vitro antioxidant properties of this compound medsafe.govt.nzfda.govnih.govfda.govpfizer.comnih.govwikidoc.orgpfizer.comnih.govnih.gov, there is potential for exploring its therapeutic applications beyond the scope of alpha-1 adrenergic blockade. Repurposing research could investigate the utility of this compound in conditions where oxidative stress plays a significant role. This could include preclinical studies to evaluate its efficacy in models of cardiovascular diseases, neurodegenerative disorders, or other conditions characterized by oxidative damage. While the contribution of this compound to the antihypertensive effect of doxazosin in humans is considered small due to its low plasma concentrations fda.govnih.govmedicines.org.uk, its intrinsic pharmacological properties, particularly its antioxidant activity, could be harnessed for other therapeutic purposes. Further research is needed to assess its pharmacokinetic profile, safety, and efficacy in these potential new applications.

Q & A

Basic Research Questions

Q. What is the metabolic pathway of 6'-Hydroxy Doxazosin formation from Doxazosin, and what factors influence its pharmacokinetics?

  • Answer: this compound is a primary metabolite of Doxazosin formed via hepatic O-demethylation and hydroxylation, predominantly mediated by CYP3A4 enzymes. Pharmacokinetic studies show that Doxazosin has a bioavailability of ~65%, with peak plasma concentrations at 2–3 hours post-dose. Food reduces Cmax by 18% and AUC by 12%, suggesting dietary considerations in dosing protocols . Bioequivalence studies using log-transformed AUC and Cmax data (90% CI within 0.80–1.25) confirm linear kinetics and dose proportionality in humans .

Q. What in vitro models demonstrate the antioxidant properties of this compound, and how do these concentrations compare to in vivo levels?

  • Answer: In vitro studies indicate antioxidant activity of this compound at 5 µM concentrations, likely through free radical scavenging. However, in vivo relevance remains unclear, as plasma levels of Doxazosin metabolites in humans (e.g., 0.1–1 µM) are typically lower. Researchers should validate findings using oxidative stress markers (e.g., lipid peroxidation, glutathione levels) in animal models or cell lines exposed to pathophysiological stressors .

Q. What analytical methods are recommended for quantifying this compound in pharmacokinetic studies?

  • Answer: High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying this compound due to its sensitivity and specificity. Studies should include crossover designs to assess intra-subject variability and account for CYP3A4 inhibitor interactions (e.g., ketoconazole), which may alter metabolite levels .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings between clinical trials investigating Doxazosin’s cardiovascular outcomes when considering its metabolite’s effects?

  • Answer: Contradictions (e.g., ALLHAT trial’s increased heart failure risk vs. lipid-lowering benefits ) require stratified meta-analyses. Use the Mantel-Haenszel chi-squared test to evaluate heterogeneity (I² >50% indicates high variability). Sensitivity analyses should exclude trials with unblinded designs or incomplete outcome data . For this compound, assess if antioxidant effects mitigate oxidative stress in CVD models, which may not have been captured in earlier trials.

Q. What experimental designs are optimal for evaluating this compound’s role in combination therapies, particularly regarding CYP3A4 interactions?

  • Answer: Employ factorial designs to test synergies with CYP3A4 inhibitors (e.g., clarithromycin) or antihypertensives (e.g., amlodipine). Measure metabolite-to-parent drug ratios under steady-state conditions. For example, a study could randomize hypertensive patients to Doxazosin ± a CYP3A4 inhibitor, monitoring blood pressure, heart rate, and plasma renin activity to isolate metabolite contributions .

Q. How does this compound influence non-urological pathways, such as cognitive function or tumor migration, observed in parent drug studies?

  • Answer: Translational studies should compare Doxazosin and its metabolite in relevant models. For cognitive effects (e.g., improved inhibitory control in smokers ), use fMRI or behavioral tasks in rodents treated with isolated this compound. For anti-migration effects (e.g., EphA2 inhibition ), conduct chemotaxis assays with PC3 cancer cells exposed to metabolite-specific concentrations.

Q. What methodological considerations are critical for assessing this compound’s role in benign prostatic hyperplasia (BPH) combination therapies?

  • Answer: In BPH trials, use double-blinded designs with active controls (e.g., finasteride). The MTOPS trial showed combination therapy (Doxazosin + finasteride) reduced clinical progression by 66% vs. monotherapy . To evaluate this compound, measure prostate-specific antigen (PSA) and urinary flow rates while controlling for α1-adrenoceptor subtype affinity (A1 subtype >70% in prostate ).

Methodological Guidance for Data Interpretation

  • Handling Heterogeneity: Use RevMan for meta-analyses, applying random-effects models when I² >50% .
  • Pharmacodynamic Modeling: Integrate pharmacokinetic (e.g., terminal half-life: 22 hours ) and pharmacodynamic data (e.g., blood pressure reduction per ng/mL ) to predict metabolite efficacy.
  • Ethical Reporting: Disclose conflicts of interest, particularly in studies funded by pharmaceutical entities, and adhere to CONSORT guidelines for clinical trial reporting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.